5-HT1 Receptor Selectivity: 2-MPP vs. TFMPP — A 12.5-Fold Improvement in Selectivity Ratio
1-(2-Methoxyphenyl)piperazine (2-MPP) demonstrates a 100-fold selectivity for 5-HT1 sites over 5-HT2 sites, whereas the comparator compound 1-[3-(trifluoromethyl)phenyl]piperazine (TFMPP)—a recognized serotonergic agent—exhibits only an 8-fold selectivity [1]. Both compounds show comparable 5-HT1 binding affinity (Ki = 35 nM for 2-MPP vs. Ki = 20 nM for TFMPP), but 2-MPP achieves substantially reduced off-target activity at 5-HT2 receptors. In vivo, 2-MPP (ED50 = 0.22 mg/kg) is nearly equipotent to TFMPP (ED50 = 0.17 mg/kg) in stimulus generalization assays using TFMPP-trained rats [1].
| Evidence Dimension | 5-HT1 vs. 5-HT2 receptor selectivity ratio |
|---|---|
| Target Compound Data | 100-fold selectivity for 5-HT1 over 5-HT2 sites; Ki (5-HT1) = 35 nM |
| Comparator Or Baseline | TFMPP (1-[3-(trifluoromethyl)phenyl]piperazine): 8-fold selectivity; Ki (5-HT1) = 20 nM |
| Quantified Difference | 12.5-fold higher selectivity ratio (100-fold vs. 8-fold) |
| Conditions | Radioligand displacement binding assay using rat brain homogenate; stimulus generalization assay in rats |
Why This Matters
Higher receptor selectivity reduces off-target pharmacology, making 2-MPP a preferred starting scaffold for developing selective 5-HT1A ligands with minimized cross-reactivity.
- [1] Glennon, R. A., et al. (1986). Synthesis and evaluation of phenyl- and benzoylpiperazines as potential serotonergic agents. Journal of Medicinal Chemistry. View Source
